molecular formula C16H12ClN7O B14957449 N-(1H-benzimidazol-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

N-(1H-benzimidazol-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14957449
M. Wt: 353.76 g/mol
InChI Key: WVMATAAEFDDJTM-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzimidazole and tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and tetrazole rings in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzothiazol-2-yl)-arylamides
  • 1-benzo[1,3]dioxol-5-yl derivatives

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-CHLORO-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the combination of benzimidazole and tetrazole rings in its structure. This dual functionality can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H12ClN7O

Molecular Weight

353.76 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12ClN7O/c17-12-6-5-10(24-9-19-22-23-24)7-11(12)16(25)18-8-15-20-13-3-1-2-4-14(13)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21)

InChI Key

WVMATAAEFDDJTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

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